Cas no 1807126-18-6 (3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine)

3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H6F5NO2/c1-16-7-5(6(9)10)3(8(11,12)13)2-4(15)14-7/h2,6H,1H3,(H,14,15)
- InChIKey: TUDSACDSPNLMBG-UHFFFAOYSA-N
- SMILES: FC(C1=C(NC(C=C1C(F)(F)F)=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 369
- トポロジー分子極性表面積: 38.3
- XLogP3: 1
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029030006-250mg |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine |
1807126-18-6 | 95% | 250mg |
$931.00 | 2022-03-31 | |
Alichem | A029030006-1g |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine |
1807126-18-6 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
Alichem | A029030006-500mg |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine |
1807126-18-6 | 95% | 500mg |
$1,836.65 | 2022-03-31 |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1807126-18-6)
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1807126-18-6, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of multiple fluorinated and hydroxyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.
The 3-(difluoromethyl) and 4-(trifluoromethyl) groups in the molecule are key structural elements that enhance its pharmacological profile. Fluoro-substituents are well-documented in medicinal chemistry for their ability to modulate metabolic stability, binding affinity, and overall bioavailability of drug candidates. The difluoromethyl group, in particular, has been extensively studied for its role in improving the lipophilicity and metabolic resistance of small-molecule drugs. This modification often leads to increased half-life and enhanced target engagement, making it a highly desirable feature in the design of novel therapeutics.
Similarly, the 6-hydroxy and 2-methoxy functional groups contribute to the compound's complex interplay of electronic and steric effects. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be critical for binding to biological targets such as enzymes and receptors. The methoxy group, on the other hand, introduces a slight electron-donating effect through resonance, which can influence the compound's reactivity and interaction with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions between this compound and biological targets. Studies have shown that the fluorinated pyridine scaffold can effectively modulate enzyme active sites, leading to potential applications in treating various diseases. For instance, research has highlighted its potential as a lead compound in developing treatments for inflammatory disorders and infectious diseases by targeting key enzymes involved in pathogenic pathways.
The synthesis of 3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine presents unique challenges due to the sensitivity of fluorinated intermediates. However, modern synthetic methodologies have made significant strides in optimizing these processes. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been refined to achieve high yields and purity levels necessary for pharmaceutical applications. These advancements have not only improved the accessibility of this compound but also paved the way for its incorporation into more complex drug molecules.
In clinical research, this compound has been investigated for its potential as an intermediate in the development of novel antiviral agents. The combination of fluorine atoms and hydroxyl groups provides a versatile platform for further derivatization, allowing researchers to fine-tune its pharmacokinetic properties. Preliminary studies have demonstrated promising results in inhibiting certain viral proteases, suggesting its utility in combating emerging infectious diseases.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms allow for precise control over molecular interactions, leading to enhanced drug efficacy and selectivity. In the case of 3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine, these properties translate into a robust framework that can be modified to target specific disease mechanisms.
Future directions in research may explore additional modifications to this scaffold to improve its pharmacological profile further. For example, incorporating additional fluorinated or hydroxyl groups could enhance its binding affinity or metabolic stability. Additionally, exploring its potential as a prodrug—a precursor that is converted into an active drug within the body—could open new therapeutic avenues.
The growing interest in fluorinated pyridines underscores their importance as building blocks in modern drug discovery. As computational tools become more sophisticated and synthetic methods continue to evolve, compounds like 3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine will remain at the forefront of pharmaceutical innovation.
1807126-18-6 (3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine) Related Products
- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)
- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)
- 2091217-95-5(2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)
- 2227729-85-1(rac-(1R,2S)-2-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)
- 2227659-78-9((2S)-1-cycloheptylpropan-2-ol)
- 20703-42-8(Ethyl N-hydroxyacetimidate)
- 1321594-28-8(2-(2-Formyl-1H-imidazol-1-yl)acetic acid)




